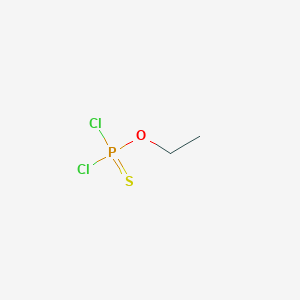
Triisobutylamine
Overview
Description
Triisobutylamine is an organic compound with the molecular formula C₁₂H₂₇N. It is a trialkylamine, featuring three isobutyl groups attached to a nitrogen atom. This compound is known for its steric hindrance due to the bulky isobutyl groups, which influences its reactivity and applications .
Mechanism of Action
Target of Action
Triisobutylamine is a sterically hindered amine . It is primarily used as a base in the synthesis of acroyl ammonium derivatives . It is also suitable to develop second-generation ionic liquid matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) of peptides, proteins, and carbohydrates .
Mode of Action
This compound interacts with its targets by neutralizing acids in exothermic reactions to form salts plus water . This interaction can result in significant changes in the chemical environment, enabling various biochemical reactions to occur.
Biochemical Pathways
It is known that this compound can be used in the separation of cis-fatty acid salts and trans-fatty acid salts . This suggests that it may play a role in lipid metabolism pathways.
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 0766 g/mL at 25 °C . Its boiling point is 192-193 °C/770 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that this compound can be used in the separation of cis-fatty acid salts and trans-fatty acid salts . This suggests that it may have effects on lipid structures at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound reacts violently with water and air . Therefore, the presence of water and oxygen in the environment can significantly affect its action and stability.
Biochemical Analysis
Biochemical Properties
Triisobutylamine is known to interact with various biomolecules. It is an organic base and its rate constants for H-atom abstraction have been evaluated
Cellular Effects
Given its role in the development of ionic liquid matrices for MALDI-MS of peptides, proteins, and carbohydrates , it may influence cellular processes related to these biomolecules.
Molecular Mechanism
It is known to react with amines to form an amide linkage . This reaction involves the addition of water vapor to the molecule’s hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisobutylamine is typically synthesized from isobutanol and ammonia under heat and pressure. The reaction involves the alkylation of ammonia with isobutanol, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, where isobutanol and ammonia are reacted in the presence of a catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triisobutylamine can undergo oxidation reactions, although the bulky isobutyl groups provide some steric protection.
Reduction: It can be reduced to form secondary and primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of nitroso or nitro compounds.
Reduction: Reduction typically yields secondary or primary amines.
Substitution: Substitution reactions can produce a variety of alkylated amines
Scientific Research Applications
Triisobutylamine has several applications in scientific research and industry:
Chemistry: It is used as a base in organic synthesis, particularly in the formation of acroyl ammonium derivatives.
Medicine: While not directly used as a drug, its derivatives and reactions are studied for potential pharmaceutical applications.
Industry: this compound is employed as a solvent for inks, paints, and resins.
Comparison with Similar Compounds
Triisopropylamine: Similar in structure but with isopropyl groups instead of isobutyl groups.
Tributylamine: Contains butyl groups instead of isobutyl groups.
Tripropylamine: Features propyl groups attached to the nitrogen atom.
Uniqueness: Triisobutylamine is unique due to its steric hindrance provided by the isobutyl groups. This steric effect influences its reactivity, making it less prone to certain reactions compared to its less hindered counterparts like tributylamine and tripropylamine .
Properties
IUPAC Name |
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFFBSAXDNJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026233 | |
| Record name | Triisobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO] | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triisobutylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19911 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
376.7 °F at 760 mmHg (NTP, 1992) | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
124.3 °F (NTP, 1992) | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1116-40-1 | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triisobutylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisobutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisobutylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisobutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISOBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34282R15S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-7.2 °F (NTP, 1992) | |
| Record name | TRIISOBUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21178 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is triisobutylamine primarily used for in current research?
A1: this compound is frequently employed as a sterically hindered base in various chemical reactions. For instance, it facilitates the formation of silyl enol ethers from aldehydes in the presence of trichlorosilane, ultimately enabling enantioselective cross-aldol reactions. []
Q2: How does the structure of this compound influence its reactivity with radicals like benzyloxyl and cumyloxyl?
A2: Unlike smaller tertiary amines, this compound exhibits comparable hydrogen atom abstraction rate constants with both benzyloxyl and cumyloxyl radicals. [, ] This is attributed to its steric bulk, which hinders the formation of a hydrogen-bonded prereaction complex with the benzyloxyl radical, leading to a direct hydrogen atom abstraction mechanism. [] Less hindered amines show significantly faster reactions with benzyloxyl radicals due to the formation of this complex. []
Q3: Can you provide the molecular formula, weight, and vapor pressure of this compound?
A3: this compound has the molecular formula C12H27N and a molecular weight of 185.35 g/mol. Its vapor pressure at 298.15 K has been experimentally determined to be 113 Pa. []
Q4: Has this compound shown any potential in catalytic applications?
A4: Research indicates that this compound can act as a promoter in the rhodium-catalyzed synthesis of ethylene glycol and glycerol from carbon monoxide and hydrogen. [] Notably, its effectiveness as a promoter is attributed to its bulkiness, which favors the formation of crucial reaction intermediates. []
Q5: How does this compound interact with fatty acids, and what are the implications of this interaction?
A5: this compound forms stable salt pairs with cis-fatty acids, increasing their effective size. [] This size difference allows for the selective separation of cis-fatty acid salts from saturated and trans-fatty acid salts using nanoporous polydicyclopentadiene membranes, as the larger cis-fatty acid salts permeate the membrane more slowly. []
Q6: Are there any reported applications of this compound in photochemical reactions?
A6: Studies have explored the photoreduction of thioxanthen-9-one by various amines, including this compound. [] While the formation of free ions was observed in these reactions, the complex mechanism involving multiple elementary steps complicates the direct correlation between quantum yield and amine oxidation potential. []
Q7: What analytical techniques are commonly used to study this compound?
A7: Gas chromatography has been successfully employed to analyze and quantify this compound in various matrices. For example, it was used to identify volatile nitrogen compounds, including this compound, in wheaten bread. [] Correlation gas chromatography has also been used to determine the vaporization enthalpy and vapor pressure of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)






